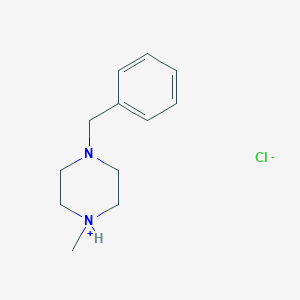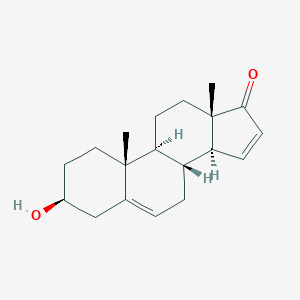
3beta-Hydroxyandrosta-5,15-dien-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-Hydroxyandrosta-5,15-dien-17-one: is a biochemical compound with the molecular formula C19H26O2 and a molecular weight of 286.41 g/mol . This compound is part of the androstane family and is known for its unique structure, which includes a hydroxyl group at the 3-beta position and a double bond between the 5th and 15th carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxyandrosta-5,15-dien-17-one can be achieved through various synthetic routes. One common method involves the microbial hydroxylation of dehydroepiandrosterone (DHEA). This process typically uses strains of microorganisms such as Gibberella zeae to introduce a hydroxyl group at the desired position . The reaction conditions often include maintaining a specific pH and temperature to optimize the yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale microbial fermentation processes. These processes are designed to maximize the yield and purity of the compound. The use of bioreactors and controlled fermentation conditions ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3beta-Hydroxyandrosta-5,15-dien-17-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Reagents like can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 3-keto-androsta-5,15-dien-17-one and 3-chloro-androsta-5,15-dien-17-one .
Scientific Research Applications
3beta-Hydroxyandrosta-5,15-dien-17-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in various biological processes, including hormone regulation.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in hormone-related disorders.
Industry: It is used in the production of various biochemical products and as a research tool in proteomics.
Mechanism of Action
The mechanism of action of 3beta-Hydroxyandrosta-5,15-dien-17-one involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, influencing various physiological processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with steroid hormone receptors and enzymes involved in steroid metabolism .
Comparison with Similar Compounds
3beta-Hydroxyandrosta-5,15-dien-17-one can be compared with other similar compounds in the androstane family, such as:
3beta-Hydroxyandrost-5-en-17-one:
Androsterone: A metabolite of testosterone with weak androgenic activity.
Epiandrosterone: An isomer of androsterone with similar properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14-decahydrocyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,5-6,13-16,20H,4,7-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAZYVFYLADCPH-USOAJAOKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3C=CC4=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C=CC4=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453588 |
Source


|
| Record name | 3beta-hydroxyandrosta-5,15-dien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17921-63-0 |
Source


|
| Record name | 3beta-hydroxyandrosta-5,15-dien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
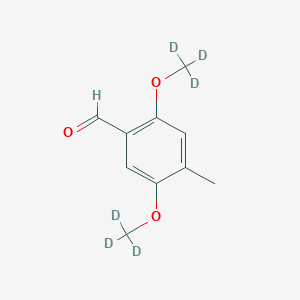
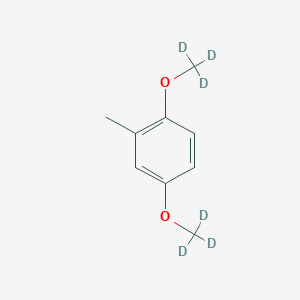
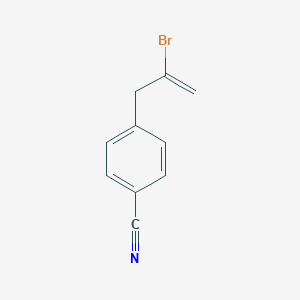
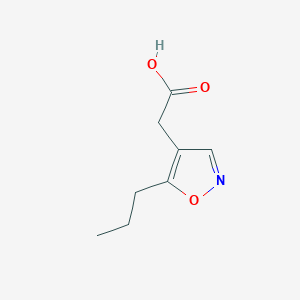
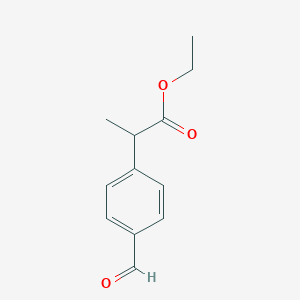
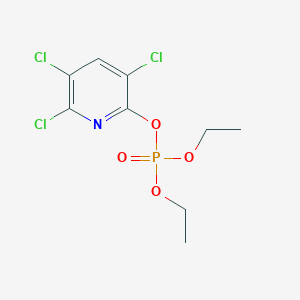
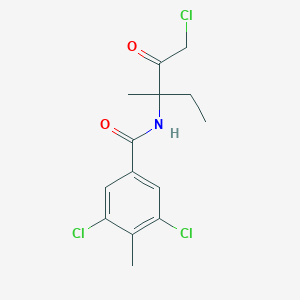
![3-Ethoxy-2-methyl-5H-benzo[7]annulene](/img/structure/B129028.png)

![(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane](/img/structure/B129037.png)
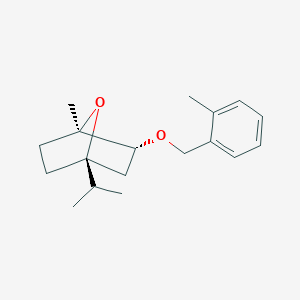
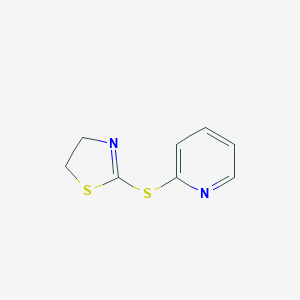
![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)
